(S)-2-methylbutanal

Catalog No.
S625171
CAS No.
1730-97-8
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-methylbutanal

CAS Number

1730-97-8

Product Name

(S)-2-methylbutanal

IUPAC Name

(2S)-2-methylbutanal

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/t5-/m0/s1

InChI Key

BYGQBDHUGHBGMD-YFKPBYRVSA-N

SMILES

CCC(C)C=O

Canonical SMILES

CCC(C)C=O

Isomeric SMILES

CC[C@H](C)C=O

Description

The exact mass of the compound (S)-2-methylbutanal is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of 2-methylbutanal in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Asymmetry Catalysis

The chiral nature of (S)-2-methylbutanal makes it a promising candidate for asymmetric catalysis. Asymmetric catalysts are crucial in organic synthesis, allowing researchers to selectively produce one enantiomer (mirror image) of a molecule over the other. Enantiomers often have distinct biological properties, and (S)-2-methylbutanal could be used as a building block or auxiliary group in the development of new asymmetric catalysts [].

Fragrance and Flavor Research

(S)-2-methylbutanal possesses a characteristic odor, and research suggests it contributes to the aroma of certain plants and fruits. Scientists might investigate the role of (S)-2-methylbutanal in the complex fragrance profiles of various natural products []. Additionally, its flavor properties could be explored for potential applications in food science and flavor development.

Bioorganic Chemistry

(S)-2-methylbutanal's structural similarity to certain biological molecules could be exploited in bioorganic chemistry research. By incorporating (S)-2-methylbutanal into probes or modifying existing biomolecules with this chiral aldehyde, researchers could gain insights into cellular processes and interactions [].

(S)-2-methylbutanal, also known as (S)-(+)-2-methylbutyraldehyde, is an organic compound with the molecular formula C5H10OC_5H_{10}O and a molecular weight of approximately 86.13 g/mol. It is classified as a chiral aldehyde, possessing a single stereocenter that gives rise to its (S) configuration. This compound is characterized by its distinct odor and is commonly found in various natural sources, including certain fruits and fermented products. Its structure features a five-carbon chain with a methyl group and an aldehyde functional group at the second carbon position, making it a member of the short-chain aldehydes family .

Typical of aldehydes. Key reactions include:

  • Oxidation: It can be oxidized to form (S)-2-methylbutanoic acid using oxidizing agents like potassium permanganate or chromium(VI) oxide.
  • Reduction: The compound can be reduced to (S)-2-methylbutanol through the action of reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation: It can undergo aldol condensation reactions with other aldehydes or ketones, leading to the formation of larger carbon skeletons.

For example, in the presence of alcohol dehydrogenase enzymes, (S)-2-methylbutanal can be interconverted with its corresponding alcohol .

(S)-2-methylbutanal exhibits notable biological activity, particularly in yeast metabolism. It is involved in various metabolic pathways and can act as a substrate for specific enzymes, such as alcohol dehydrogenases and aldehyde dehydrogenases. These enzymes facilitate its conversion to other metabolites, contributing to cellular energy production and biosynthesis processes . Additionally, it has been noted for its role in the production of fusel oils during fermentation processes in yeast .

Several synthesis methods have been developed for producing (S)-2-methylbutanal:

  • Oxidation of Alcohol: The most common method involves the oxidation of (S)-(-)-2-methyl-1-butanol using oxidizing agents like chromium trioxide or oxalyl chloride in the presence of dimethyl sulfoxide .
  • Hydroformylation: Another method includes hydroformylation of propylene using carbon monoxide and hydrogen in the presence of a catalyst to yield (S)-2-methylbutanal with high regioselectivity .
  • Enzymatic Synthesis: Biocatalytic methods utilizing specific enzymes from yeast or bacteria can also produce this compound with high enantiomeric purity .

(S)-2-methylbutanal has diverse applications across various industries:

  • Flavoring Agent: It is used as a flavoring agent in food and beverages due to its fruity aroma.
  • Fragrance Industry: The compound is utilized in perfumery for its pleasant scent and contributes to the complexity of fragrance formulations.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, where it may be transformed into more complex structures .

Studies have shown that (S)-2-methylbutanal interacts with various biological systems. Its metabolic pathways involve interactions with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which are crucial for its conversion into other metabolites within organisms like yeast and mammals . Additionally, research indicates that this compound may influence cellular signaling pathways related to stress responses and fermentation efficiency in yeast cultures.

(S)-2-methylbutanal shares structural similarities with several other aldehydes, but its unique stereochemistry sets it apart. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
3-MethylbutanalC5H10OC_5H_{10}ODifferent position of methyl group; less common
ButanalC4H8OC_4H_8OStraight-chain aldehyde without branching
2-EthylpropanalC5H10OC_5H_{10}OContains an ethyl group instead of methyl
4-MethylpentanalC6H12OC_6H_{12}OLonger carbon chain; different branching

The uniqueness of (S)-2-methylbutanal lies in its specific configuration and its applications as both a flavoring agent and a key intermediate in organic synthesis, distinguishing it from its structural analogs .

XLogP3

1.1

Wikipedia

(S)-2-Methylbutanal

Dates

Modify: 2024-02-18

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